molecular formula C11H13NO4 B2418700 2-(2-Ethoxy-4-formylphenoxy)acetamide CAS No. 346724-04-7

2-(2-Ethoxy-4-formylphenoxy)acetamide

Cat. No. B2418700
M. Wt: 223.228
InChI Key: SVAIFXRICURVNE-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(2-Ethoxy-4-formylphenoxy)acetamide is 1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(2-Ethoxy-4-formylphenoxy)acetamide is a powder that is stored at room temperature . It has a melting point of 153-155 degrees Celsius .

Scientific Research Applications

1. Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, can be derived from 2-aminophenol through chemoselective monoacetylation. This process utilizes Novozym 435 as a catalyst, with vinyl acetate identified as the best acyl donor, leading to irreversible reactions and offering insights into reaction mechanisms and kinetics (Magadum & Yadav, 2018).

2. Pharmacological Potential

New acetamide derivatives, including those similar to 2-(2-Ethoxy-4-formylphenoxy)acetamide, have been synthesized and evaluated for potential pharmacological applications. These compounds exhibit cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016); (Rani, Pal, Hegde, & Hashim, 2014).

3. Inhibitory Activity Studies

2-(4-methoxyphenyl) ethyl] acetamide derivatives have been evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These compounds showed significant inhibitory effects, correlating with antidiabetic activity in vivo (Saxena et al., 2009).

4. Insecticidal Efficacy

Studies have shown the potential of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives as insecticidal agents. These derivatives, including N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, exhibited excellent results against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

5. Therapeutic Agent Development

Further research into 2-(substituted phenoxy)acetamide derivatives has been conducted for potential development into therapeutic agents. This includes studies on their anticancer, anti-inflammatory, and analgesic activities, showing promise in medicinal applications (Golota et al., 2015).

6. Metabolic Studies

Comparative metabolism of chloroacetamide herbicides, which include compounds structurally related to 2-(2-Ethoxy-4-formylphenoxy)acetamide, has been studied in human and rat liver microsomes. These studies provide insights into the metabolic pathways and potential risks associated with these herbicides (Coleman et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAIFXRICURVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804187
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Ethoxy-4-formylphenoxy)acetamide

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